Potent Kinase Inhibition in ATR-Mediated Cancer Pathways Enabled by Imidazo[1,5-b]pyridazine Scaffold
The imidazo[1,5-b]pyridazine core, when appropriately substituted, is a key pharmacophore for achieving low nanomolar inhibition of ATR kinase. A derivative of this scaffold, ATR-IN-29, demonstrates an IC50 of 1 nM against ATR kinase, highlighting the core's potential for high-potency interactions . This level of activity is not observed with unsubstituted or differently substituted pyridazine analogs. For example, a patent application (CN112142744A) discloses another imidazo[1,5-b]pyridazine derivative, ATR-IN-4, which shows IC50 values of 130.9 nM and 41.33 nM for inhibiting the growth of human prostate cancer DU145 and lung cancer NCI-H460 cell lines, respectively [1]. The ATR kinase is a critical target in the DNA damage response pathway, and inhibitors of this class are being developed for cancer therapy [2].
| Evidence Dimension | ATR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM (for a specific derivative, ATR-IN-29) |
| Comparator Or Baseline | Other imidazo[1,5-b]pyridazine derivatives (e.g., ATR-IN-4) show IC50 values from 41.33 to 130.9 nM in cell growth inhibition assays [1]. Unsubstituted cores are inactive. |
| Quantified Difference | Potency difference of >40-fold to >130-fold between ATR-IN-29 and ATR-IN-4. |
| Conditions | In vitro ATR kinase activity assay and cell proliferation assays in DU145 and NCI-H460 cell lines. |
Why This Matters
This data demonstrates that the imidazo[1,5-b]pyridazine core is essential for achieving potent ATR inhibition, making 2-chloroimidazo[1,5-b]pyridazine a critical building block for developing next-generation cancer therapeutics.
- [1] Patent CN112142744A. Compound 13 (ATR-IN-4). View Source
- [2] IMPACT THERAPEUTICS SHANGHAI INC. WO2022135560A1 - Substituted imidazo[1,5-b]pyridazine compounds as kinase inhibitors and use thereof, 2021. View Source
